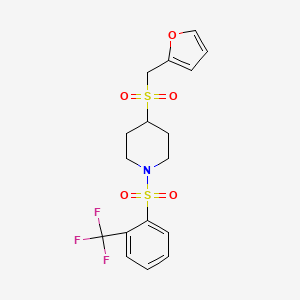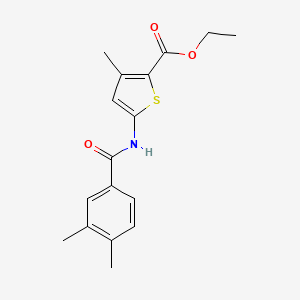
Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate, also known as DMXAA, is a synthetic compound that has shown potential as an anti-cancer agent. It was originally developed as a vascular disrupting agent, but further research has revealed its ability to stimulate the immune system and inhibit tumor growth. In
科学的研究の応用
Novel Heterocyclic Disperse Dyes with Thiophene Moiety Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its analogs have been synthesized for application as disperse dyes on polyester fibers. These compounds exhibit a range of vibrant colors with excellent fastness properties, though they display poor photostability. This research showcases the potential of ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate derivatives in textile dyeing, highlighting their significant role in developing new dye compounds with desirable characteristics for industrial applications (Iyun et al., 2015).
Synthesis and Molecular Structure Analysis The synthesis of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate reveals complex structural features, including partial disorder and a unique packing energy study. This work demonstrates the intricate molecular architecture that can be achieved with derivatives of ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate, contributing to the understanding of molecular structures and their implications in material science and drug design (Gelli et al., 1994).
Anticancer Agents Development Research into the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogs highlights their potential as anticancer agents. These compounds exhibit selective toxicity towards drug-resistant cancer cells, offering a promising direction for overcoming challenges in cancer treatment. This underscores the importance of ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate derivatives in medicinal chemistry for the development of novel therapies against resistant cancer types (Das et al., 2009).
特性
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-5-21-17(20)15-12(4)9-14(22-15)18-16(19)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKNFHWBSXYNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


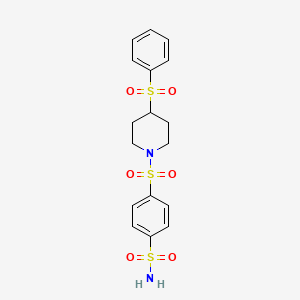

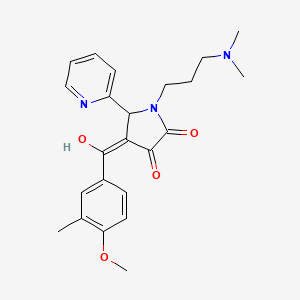
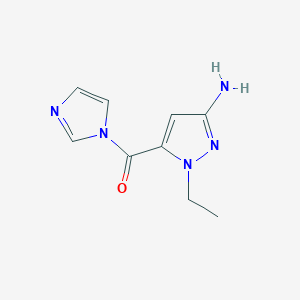


![3-((4-chlorophenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2945220.png)
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)
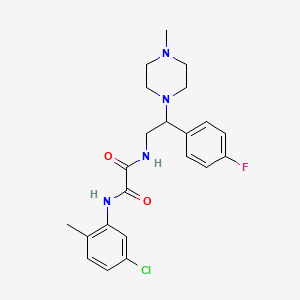
![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

